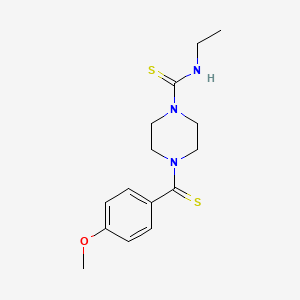

N-ethyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide

Description

Properties

IUPAC Name |

N-ethyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS2/c1-3-16-15(21)18-10-8-17(9-11-18)14(20)12-4-6-13(19-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQIGOYQZYYFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)N1CCN(CC1)C(=S)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the ethyl and methoxybenzenecarbothioyl groups. One common method involves the reaction of N-ethylpiperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Piperazine-1-carbothioamide Derivatives and Their Properties

Structure-Activity Relationships (SAR)

- Aromatic Substituents : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl, chloro) demonstrate enhanced enzyme inhibitory activity (e.g., NCT-503 vs. its inactive control) .

- N-Substituents : Ethyl or pyridinyl groups at the N-position improve metabolic stability and target engagement .

- Thiocarbonyl Group: Critical for hydrogen bonding with targets like PHGDH and nNOS .

Biological Activity

Chemical Structure and Properties

The molecular formula of N-ethyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide is . The compound features a piperazine ring substituted with a methoxybenzenecarbothioyl group and a carbothioamide functional group. This unique structure may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 306.43 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

| Log P (Partition Coefficient) | Not available |

Antimicrobial Properties

Research indicates that derivatives of piperazine exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. A notable study demonstrated that such piperazine derivatives were effective against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

Recent investigations into the anticancer properties of piperazine derivatives have revealed promising results. In vitro studies showed that this compound induced apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Study: Breast Cancer Cell Lines

In a controlled experiment, treatment with the compound resulted in a 30% reduction in cell viability in MCF-7 breast cancer cells after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent.

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the compound may inhibit key enzymes involved in cell proliferation or induce stress responses that lead to cell death.

Table 2: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are optimal for producing N-ethyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide with high purity?

Answer:

Synthesis typically involves multi-step reactions, including:

- Piperazine functionalization : Reacting a piperazine derivative (e.g., 1-ethylpiperazine) with a thiocarbonylating agent (e.g., di(1H-imidazol-1-yl)methanethione) under anhydrous THF at 40–70°C for 1–2 hours .

- Substitution reactions : Introducing the 4-methoxybenzenecarbothioyl group via nucleophilic acyl substitution, requiring controlled stoichiometry and sonication to ensure homogeneity .

- Purification : Reverse-phase column chromatography (acetonitrile/water with 0.1% TFA) achieves >95% purity, confirmed by HRMS and NMR .

Basic: How is the molecular structure of this compound validated in academic research?

Answer:

Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.698 Å) and torsion angles (e.g., C3–N2–C7–C6 = −135.4°) to validate stereochemistry .

- NMR spectroscopy : Distinct peaks for ethyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.7–8.2 ppm) confirm substituent positions .

- HRMS : Accurately matches calculated and observed m/z values (e.g., [M+H]+ = 328.1590 vs. 328.1597) .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

Answer:

SAR studies involve:

- Analog synthesis : Modifying substituents (e.g., replacing ethyl with trifluoromethyl or methoxyphenyl groups) to assess activity trends .

- Enzyme inhibition assays : Testing analogs against targets like phospholipase A2 (PLA2) using fluorescence-based assays to quantify IC50 values .

- Computational modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with PLA2 active sites) .

Advanced: How do researchers investigate the compound’s mechanism of action in anti-inflammatory or antimicrobial contexts?

Answer:

Mechanistic studies employ:

- In vitro assays : Measuring PLA2 inhibition via malondialdehyde (MDA) quantification in erythrocyte membranes under oxidative stress .

- Cellular uptake studies : Fluorescent tagging (e.g., FITC-labeled nanoparticles) to track intracellular localization in macrophage models .

- Gene expression profiling : qPCR or RNA-seq to monitor cytokine (e.g., TNF-α, IL-6) regulation in treated cells .

Advanced: How are contradictions in bioactivity data between in vitro and in vivo models resolved?

Answer:

Discrepancies are addressed through:

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma/tissue concentrations to assess bioavailability limitations .

- Metabolite identification : HRMS/MS detects phase I/II metabolites (e.g., hydroxylation or glucuronidation) that may alter activity .

- Dose-response optimization : Adjusting dosing regimens in animal models to align with in vitro EC50 values .

Advanced: What analytical methods are used to study the compound’s stability under physiological conditions?

Answer:

Stability assessments include:

- pH-dependent degradation : Incubating the compound in buffers (pH 2–9) at 37°C, followed by HPLC-UV analysis to quantify degradation products .

- Thermal gravimetric analysis (TGA) : Measures decomposition temperatures (>200°C) to guide storage conditions .

- Light exposure tests : Monitoring structural integrity via NMR after UV/visible light exposure .

Advanced: How is molecular docking validated experimentally for target identification?

Answer:

Validation strategies include:

- Site-directed mutagenesis : Altering key residues (e.g., His47 in PLA2) to disrupt predicted binding interactions .

- Surface plasmon resonance (SPR) : Measuring binding kinetics (KD values) between the compound and purified target proteins .

- Competitive inhibition assays : Using known inhibitors (e.g., dexamethasone) to confirm binding site specificity .

Advanced: What strategies mitigate synthetic byproducts or impurities during large-scale production?

Answer:

Impurity control involves:

- Reaction monitoring : Real-time FTIR to track intermediate formation and optimize reaction times .

- Crystallization optimization : Using solvent mixtures (e.g., DCM/hexane) to enhance crystal purity (>99% by HPLC) .

- DoE (Design of Experiments) : Taguchi methods to identify critical parameters (e.g., temperature, solvent ratio) affecting yield .

Advanced: How do researchers evaluate synergistic effects with other therapeutic agents?

Answer:

Synergy studies utilize:

- Combinatorial screens : Checkerboard assays to calculate fractional inhibitory concentration indices (FICI) against bacterial/fungal pathogens .

- Nanoparticle co-delivery : Encapsulating the compound with adjuvants (e.g., chitosan-silver nanoparticles) to enhance cellular uptake .

- Transcriptomic analysis : RNA-seq to identify pathways (e.g., NF-κB) modulated by combination therapies .

Advanced: What advanced techniques characterize the compound’s pharmacokinetics and biodistribution?

Answer:

Pharmacokinetic characterization employs:

- Radiolabeling : Synthesizing 14C/3H-labeled analogs for quantitative tissue distribution studies in rodents .

- Microsomal stability assays : Incubating with liver microsomes to estimate hepatic clearance rates .

- PET imaging : Using 18F-labeled derivatives to visualize real-time biodistribution in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.